2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione
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Overview
Description
2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindole-1,3-dione scaffold. The tributylstannyl group is introduced through a subsequent reaction involving the appropriate stannylating agent under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The tributylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A simpler analog without the tributylstannyl group, known for its biological activities and use in organic synthesis.
N-isoindoline-1,3-diones: A class of compounds with diverse substitution patterns and applications in pharmaceuticals and materials science.
Uniqueness
The presence of the tributylstannyl group in 2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione makes it unique compared to other isoindole-1,3-dione derivatives. This group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Properties
CAS No. |
601522-81-0 |
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Molecular Formula |
C29H41NO2Sn |
Molecular Weight |
554.4 g/mol |
IUPAC Name |
2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14NO2.3C4H9.Sn/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13;3*1-3-4-2;/h1-5,7-8,10-12H,6,9H2;3*1,3-4H2,2H3; |
InChI Key |
OBEJGOVCTMFVAC-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)[C@H](CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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